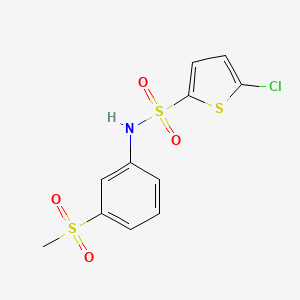
5-chloro-N-(3-methylsulfonylphenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(3-methylsulfonylphenyl)thiophene-2-sulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the signaling pathways of B cells and is a promising target for the treatment of various B cell malignancies, autoimmune diseases, and inflammatory disorders. The development of TAK-659 as a BTK inhibitor has gained significant attention in recent years due to its potential therapeutic applications.
Wirkmechanismus
5-chloro-N-(3-methylsulfonylphenyl)thiophene-2-sulfonamide acts as a reversible inhibitor of BTK by binding to the ATP-binding site of the enzyme. BTK is a crucial enzyme involved in the signaling pathways of B cells, and its inhibition leads to the suppression of B cell activation, proliferation, and survival. 5-chloro-N-(3-methylsulfonylphenyl)thiophene-2-sulfonamide has been shown to be highly selective for BTK and does not inhibit other kinases in the same family, such as Tec and Itk.
Biochemical and Physiological Effects:
5-chloro-N-(3-methylsulfonylphenyl)thiophene-2-sulfonamide has been shown to have potent biochemical and physiological effects on B cells. In vitro studies have demonstrated that 5-chloro-N-(3-methylsulfonylphenyl)thiophene-2-sulfonamide inhibits B cell activation, proliferation, and survival. 5-chloro-N-(3-methylsulfonylphenyl)thiophene-2-sulfonamide also inhibits the production of pro-inflammatory cytokines by B cells and other immune cells. In animal models, 5-chloro-N-(3-methylsulfonylphenyl)thiophene-2-sulfonamide has been shown to suppress the growth of B cell tumors and reduce the severity of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(3-methylsulfonylphenyl)thiophene-2-sulfonamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its reversible binding to the enzyme, and its ability to inhibit B cell activation and proliferation. However, 5-chloro-N-(3-methylsulfonylphenyl)thiophene-2-sulfonamide has some limitations, including its poor solubility in water and its potential toxicity in high doses. These limitations must be considered when designing experiments using 5-chloro-N-(3-methylsulfonylphenyl)thiophene-2-sulfonamide.
Zukünftige Richtungen
There are several future directions for the research and development of 5-chloro-N-(3-methylsulfonylphenyl)thiophene-2-sulfonamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the evaluation of 5-chloro-N-(3-methylsulfonylphenyl)thiophene-2-sulfonamide in combination with other drugs for the treatment of B cell malignancies and autoimmune diseases. Additionally, the potential use of 5-chloro-N-(3-methylsulfonylphenyl)thiophene-2-sulfonamide as a diagnostic tool for B cell disorders is also an area of investigation. Finally, further studies are needed to evaluate the safety and efficacy of 5-chloro-N-(3-methylsulfonylphenyl)thiophene-2-sulfonamide in human clinical trials.
Synthesemethoden
The synthesis of 5-chloro-N-(3-methylsulfonylphenyl)thiophene-2-sulfonamide involves a multi-step process that includes the preparation of 5-chlorothiophene-2-sulfonamide, followed by the introduction of the 3-methylsulfonylphenyl group to the sulfur atom. The final step involves the chlorination of the aromatic ring at the 5-position to yield 5-chloro-N-(3-methylsulfonylphenyl)thiophene-2-sulfonamide. The synthesis of 5-chloro-N-(3-methylsulfonylphenyl)thiophene-2-sulfonamide has been optimized for large-scale production and has been reported in several publications.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(3-methylsulfonylphenyl)thiophene-2-sulfonamide has been extensively studied for its potential therapeutic applications in various B cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, 5-chloro-N-(3-methylsulfonylphenyl)thiophene-2-sulfonamide has shown promising results in inhibiting BTK signaling and suppressing the growth of B cell tumors. 5-chloro-N-(3-methylsulfonylphenyl)thiophene-2-sulfonamide has also demonstrated efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and lupus. Clinical trials are currently underway to evaluate the safety and efficacy of 5-chloro-N-(3-methylsulfonylphenyl)thiophene-2-sulfonamide in patients with B cell malignancies and autoimmune diseases.
Eigenschaften
IUPAC Name |
5-chloro-N-(3-methylsulfonylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4S3/c1-19(14,15)9-4-2-3-8(7-9)13-20(16,17)11-6-5-10(12)18-11/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBYGDCVVVTNMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-methylsulfonylphenyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

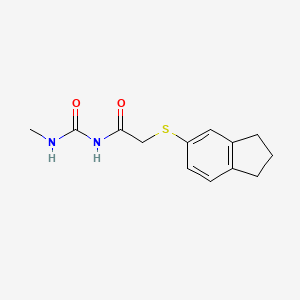
![N-[1-(4-cyanophenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7636316.png)
![2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole](/img/structure/B7636320.png)
![Methyl 2-[[2-(6-methoxy-1-benzofuran-3-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7636330.png)
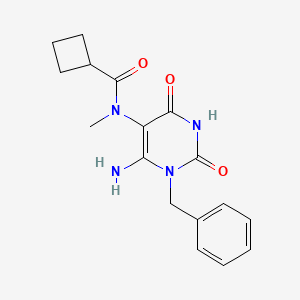
![5-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7636342.png)
![Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate](/img/structure/B7636359.png)
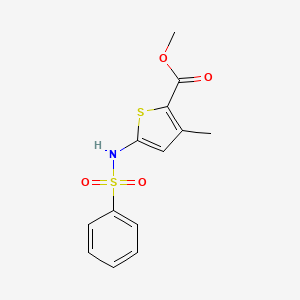


![3,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzenesulfonamide](/img/structure/B7636400.png)
![N-[3-(4-methylpiperidin-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7636408.png)
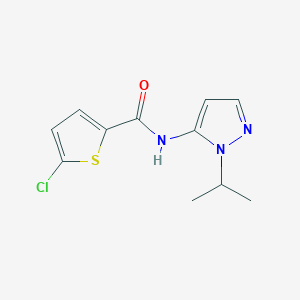
![N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide](/img/structure/B7636420.png)